2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a benzenesulfonyl group, a methyl group, and an acetamide group. The presence of these functional groups imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, benzenesulfonyl chloride, and 4-ethylphenylamine. The synthetic route may involve the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the benzenesulfonyl group: This step involves the reaction of the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.
Acetamide formation: The final step involves the reaction of the intermediate product with 4-ethylphenylamine and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions could result in various substituted quinoline compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzenesulfonyl group can enhance binding affinity to certain proteins, while the quinoline core may facilitate interactions with nucleic acids or other biomolecules. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
- 2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide
Uniqueness
Compared to similar compounds, 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide may exhibit unique properties due to the presence of the 4-ethylphenyl group. This group can influence the compound’s solubility, stability, and binding interactions, potentially enhancing its effectiveness in specific applications.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-3-19-10-12-20(13-11-19)27-25(29)17-28-16-24(33(31,32)21-7-5-4-6-8-21)26(30)22-15-18(2)9-14-23(22)28/h4-16H,3,17H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVKMDJQRNFPNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.